2-[(3-Fluorophenyl)amino]cyclobutan-1-ol
Description
Properties
IUPAC Name |
2-(3-fluoroanilino)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-7-2-1-3-8(6-7)12-9-4-5-10(9)13/h1-3,6,9-10,12-13H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOIJWBWXNUOTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=CC(=CC=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluorophenyl)amino]cyclobutan-1-ol typically involves the reaction of a cyclobutanone derivative with a 3-fluoroaniline under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluorophenyl)amino]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include oxidized ketones, reduced amines or alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a drug candidate targeting central nervous system (CNS) disorders. Its ability to penetrate the blood-brain barrier makes it a valuable subject for research in neuropharmacology. Studies suggest that compounds with similar structures exhibit significant activity against various CNS disorders due to their favorable binding affinities to neurotransmitter receptors.
Antitumor Activity
Research has indicated that 2-[(3-Fluorophenyl)amino]cyclobutan-1-ol may possess antitumor properties. Related compounds have demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and DU145 (prostate cancer). The IC50 values for these compounds range from 6.92 to 8.99 μM, indicating a promising therapeutic window for further development.
Antifungal Properties
Preliminary studies suggest moderate antifungal activity against Candida species, attributed to mechanisms involving disruption of fungal cell membranes or inhibition of metabolic pathways essential for fungal survival. This aspect highlights the compound's potential in treating fungal infections.
Case Studies and Research Findings
Several case studies have focused on understanding the interactions between fluorinated compounds and biological systems:
Case Study: CNS Disorders
Research indicates that fluorinated derivatives like this compound exhibit significant activity in treating CNS disorders due to their capacity to cross the blood-brain barrier effectively. These findings suggest that such compounds could be developed into therapeutic agents for neurological conditions.
Mechanistic Studies on Antitumor Activity
Investigations into the apoptotic pathways activated by related compounds have shown that they can induce cell cycle arrest and apoptosis in cancer cells through mitochondrial pathways. This mechanistic understanding is crucial for developing targeted therapies against various malignancies.
Mechanism of Action
The mechanism of action of 2-[(3-Fluorophenyl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-[[(3-Fluorophenyl)amino]methyl]cyclobutan-1-ol (CAS 2198690-40-1)
- Structure: The amino group is attached via a methylene bridge to position 1 of the cyclobutanol ring.
- Key Differences: Substitution pattern: Amino group is separated from the cyclobutane by a methyl group, reducing ring strain effects on the amine. Molecular formula: C11H14FNO vs. C10H12FNO (inferred for the target compound).
3-Fluoro-4-hydroxybenzaldehyde (CAS 405-05-0)
- Structure : Aromatic aldehyde with fluorine at position 3 and hydroxyl at position 3.
- Key Differences: Lacks the cyclobutane ring and amino group, leading to distinct electronic and steric profiles. Molecular weight: 140.11 g/mol vs. ~183.21 g/mol (estimated for the target compound).
- Applications : Used in organic synthesis and as a building block for fluorinated pharmaceuticals .
Functional Group Comparisons
Amino-Alcohol Derivatives
- 5′-Fluoro-2′-hydroxyacetophenone (CAS 394-32-1): Contains a ketone and hydroxyl group on an acetophenone backbone. Key Contrast: No cyclobutane or amino group; reduced steric hindrance compared to the target compound. Reactivity: The ketone group increases electrophilicity, differing from the nucleophilic amine in 2-[(3-Fluorophenyl)amino]cyclobutan-1-ol .
Fluorinated Pyrazole Derivatives
- 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde :
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Pharmaceutical Relevance: Derivatives of this compound, such as AZD1152, demonstrate the importance of fluorinated cyclobutane structures in kinase inhibition. The fluorine atom enhances binding affinity through hydrophobic interactions and metabolic stability .
- This strain may also influence conformational flexibility in drug-target binding .
- Solubility and Bioavailability: The hydroxyl group in this compound improves aqueous solubility relative to non-hydroxylated analogs (e.g., 1-[[(3-fluorophenyl)amino]methyl]cyclobutan-1-ol), critical for oral bioavailability in drug design .
Biological Activity
2-[(3-Fluorophenyl)amino]cyclobutan-1-ol is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Structural Characteristics
The compound features a cyclobutan-1-ol core with a 3-fluorophenyl group and an amino functional group. The presence of the fluorine atom is significant as it can enhance lipophilicity and biological activity, which are critical factors in drug design. The cyclobutane ring structure also suggests potential interactions with various biological targets, particularly in the central nervous system (CNS) .
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. It may function as an inhibitor or modulator, influencing various biochemical pathways related to neurological and psychiatric disorders. The exact molecular targets are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter receptors .
Enzyme Inhibition and Receptor Binding
Research indicates that compounds structurally similar to this compound may exhibit significant biological activity, including:
- Inhibition of neurotransmitter uptake : Similar compounds have shown enhanced potency in inhibiting serotonin uptake due to the presence of the trifluoromethyl group .
- Modulation of receptor activity : Investigations into cyclobutane derivatives have revealed their potential as selective antagonists for certain receptors, such as NMDA receptors .
Study 1: CNS Activity
A study focusing on cyclobutane derivatives demonstrated that certain analogs could modulate neurotransmitter systems effectively. The specific role of this compound in this context remains to be fully elucidated, but its structural characteristics suggest a promising profile for CNS activity .
Study 2: Antinociceptive Effects
In related research involving TRPA1 antagonists, compounds with similar structural motifs were shown to reduce nocifensive behaviors in animal models. This suggests that this compound may have potential applications in pain management through its modulatory effects on pain pathways .
Comparative Analysis
A comparison of this compound with similar compounds highlights its unique properties:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Cyclobutane ring, fluorophenyl group | Potential CNS activity, enzyme inhibition |
| 2-{(3-Fluorophenyl)methyl}cyclobutan-1-one | Similar core structure without amino group | Modulatory effects on neurotransmitters |
| 2-{(3-Fluorophenyl)methyl}cyclobutan-1-amine | Amino group present | Potential receptor binding |
Future Research Directions
Given the preliminary findings regarding the biological activity of this compound, further research is warranted to explore:
- Pharmacological Studies : Detailed investigations into its pharmacodynamics and pharmacokinetics are necessary to understand its therapeutic potential.
- Mechanistic Studies : Identifying specific molecular targets and pathways will aid in elucidating its mechanism of action.
- Therapeutic Applications : Exploring its efficacy in treating neurological disorders or as an analgesic could lead to novel therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
